Loxiglumide ((+/-)-4-(3,4-dichlorobenzamido)-N-(3-methoxypropyl)-N-pentylglutaramic acid, CAS 107097-80-3, CR1505) is a synthetic derivative of glutaramic acid. [ [] ] It acts as a potent and specific antagonist of cholecystokinin (CCK), specifically targeting the CCK-A receptor subtype. [ [, ] ] Loxiglumide is a valuable tool in scientific research to investigate the physiological roles of CCK in various biological processes, particularly within the gastrointestinal system.
The synthesis of loxiglumide involves several chemical reactions that can be categorized into a multi-step process. While specific proprietary methods may not be publicly detailed, the general approach typically includes:
The exact parameters such as temperatures, reaction times, and concentrations can vary based on the specific synthetic route employed by researchers or manufacturers.
Loxiglumide has a complex molecular structure characterized by its specific arrangement of atoms and functional groups. Its chemical formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
The molecular weight of loxiglumide is approximately 366.45 g/mol, which plays a role in its pharmacokinetic properties.
Loxiglumide participates in various chemical reactions primarily related to its pharmacological activity:
Loxiglumide exerts its effects primarily through antagonism of cholecystokinin receptors located in the gastrointestinal tract. This mechanism involves:
Loxiglumide exhibits several notable physical and chemical properties:
These properties influence its formulation in pharmaceutical applications.
Loxiglumide has been investigated for various scientific applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2